2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one

Description

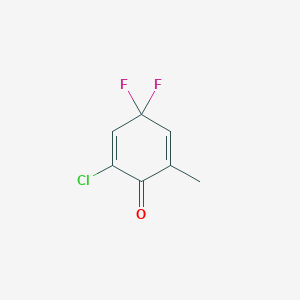

2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one is a halogenated cyclohexadienone derivative characterized by a conjugated dienone scaffold substituted with chlorine, two fluorine atoms, and a methyl group. Its molecular formula is C₇H₅ClF₂O, with a molecular weight of 190.57 g/mol. The compound’s structure features electron-withdrawing substituents (Cl, F) at positions 2 and 4,4, respectively, and a sterically influencing methyl group at position 4.

Properties

Molecular Formula |

C7H5ClF2O |

|---|---|

Molecular Weight |

178.56 g/mol |

IUPAC Name |

2-chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C7H5ClF2O/c1-4-2-7(9,10)3-5(8)6(4)11/h2-3H,1H3 |

InChI Key |

IMMOMBFESQPDBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C=C(C1=O)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 2-chloro-6-methylphenol with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield hydroquinone derivatives or other reduced forms.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroquinone derivatives or other reduced forms.

Substitution: Compounds with substituted functional groups replacing the halogens.

Scientific Research Applications

2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one vs. 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

The compound 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (C₁₄H₁₂N₂O₄, MW: 296.26 g/mol) shares the cyclohexadienone core but differs in substituents. Key distinctions include:

- Electron-withdrawing groups: The target compound uses Cl/F, while the analog employs a nitro group (NO₂) at position 3. Nitro groups are stronger electron-withdrawing moieties, increasing electrophilicity at the carbonyl carbon compared to Cl/F .

- Synthetic utility: The analog’s hydroxy-anilino moiety enables coordination to metal ions (e.g., in catalysis), whereas the target compound’s halogenation favors participation in cross-coupling reactions .

Comparison with Triazine-Activated Derivatives

Compounds synthesized using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (e.g., ) share chloro and methoxy substituents but belong to the triazine class. CDMT’s triazine ring enhances stability and activation efficiency for carboxylic acids, unlike the cyclohexadienone scaffold, which is more reactive due to conjugation effects .

Physicochemical Properties

- Solubility : The target compound’s fluorination likely enhances solubility in polar aprotic solvents (e.g., THF) compared to the nitro analog, which may exhibit lower solubility due to crystallinity .

- Thermal stability: Nitro-substituted cyclohexadienones (e.g., the analog) are prone to decomposition under heat, whereas Cl/F substituents may improve stability.

Biological Activity

2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one is an organic compound with notable chemical properties that have garnered interest in various fields of research, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Chemical Formula : C₈H₆ClF₂O

- Molecular Weight : 196.58 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells. The compound induces apoptosis in various cancer cell lines by activating caspase pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The presence of chlorine and fluorine atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound. Results showed that it significantly inhibited the growth of multi-drug resistant strains of Staphylococcus aureus.

Study on Anticancer Effects

In a recent publication in Cancer Research, researchers explored the anticancer properties of several cyclohexadiene derivatives. The study found that this compound exhibited potent cytotoxicity against breast and lung cancer cell lines through apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.